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Compound of Interest

Compound Name: Reboxetine mesylate

Cat. No.: B7821350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (SNRI) that has been

utilized in the treatment of major depressive disorder. This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties,

pharmacological profile, and the experimental methodologies used for its characterization.

Detailed quantitative data are presented in structured tables for ease of comparison, and key

biological and experimental processes are visualized through diagrams to facilitate

understanding. This document is intended to serve as a core resource for professionals in the

fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties
Reboxetine is a morpholine derivative with two chiral centers, existing as (R,R)-(-)- and (S,S)-

(+)-enantiomers.[1] The commercially available drug is a racemic mixture of these two

enantiomers, formulated as the methanesulfonate (mesylate) salt.[2]
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Identifier Value Reference

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-

phenylmethyl]morpholine;meth

anesulfonic acid

[1]

CAS Number 98769-84-7 [1]

Molecular Formula C₂₀H₂₇NO₆S [1]

Molecular Weight 409.5 g/mol [1]

Physicochemical Data of Reboxetine Mesylate

Property Value Reference

Melting Point 170-171 °C [3]

Solubility > 5 mg/mL in water [3]

pKa Not explicitly found in searches

Pharmacology: Mechanism of Action and Selectivity
Reboxetine exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine

(NE) from the synaptic cleft, thereby potentiating noradrenergic neurotransmission.[4][5] This

action is achieved through high-affinity binding to the norepinephrine transporter (NET).[6]

Norepinephrine Signaling Pathway
The following diagram illustrates the key steps in norepinephrine synthesis, release, reuptake,

and the site of action for reboxetine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Diagram-showing-the-three-main-pathways-for-metabolism-of-the-norepinephrine-NE-and_fig3_8393520
https://www.researchgate.net/figure/Diagram-showing-the-three-main-pathways-for-metabolism-of-the-norepinephrine-NE-and_fig3_8393520
https://www.researchgate.net/figure/Diagram-showing-the-three-main-pathways-for-metabolism-of-the-norepinephrine-NE-and_fig3_8393520
https://www.researchgate.net/figure/Diagram-showing-the-three-main-pathways-for-metabolism-of-the-norepinephrine-NE-and_fig3_8393520
https://www.benchchem.com/product/b7821350?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11192474/
https://pubmed.ncbi.nlm.nih.gov/11192474/
https://ijamtes.org/gallery/72%20mar%20ijamtes.pdf
https://pubmed.ncbi.nlm.nih.gov/7579027/
https://www.researchgate.net/figure/A-Noradrenaline-synthesis-pathway-distribution-of-pre-and-post-synaptic_fig2_350122662
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Synaptic Cleft

Postsynaptic Neuron

Tyrosine

L-DOPA

Tyrosine
Hydroxylase

Dopamine

DOPA
Decarboxylase

Norepinephrine (NE)
in Vesicle

VMAT2

NE

Release

Norepinephrine
Transporter (NET)

Reboxetine

Inhibition

Reuptake

Adrenergic
Receptors (α, β)

Binding

Signal Transduction
(e.g., cAMP, IP3/DAG)

Activation

Click to download full resolution via product page

Figure 1: Norepinephrine Signaling and Reboxetine's Mechanism of Action.

Receptor and Transporter Binding Profile
Reboxetine exhibits high selectivity for the norepinephrine transporter over the serotonin

(SERT) and dopamine (DAT) transporters. It has a notably weak affinity for various other

neurotransmitter receptors, which contributes to its favorable side-effect profile compared to

older classes of antidepressants.[7][8]

Binding Affinities (Ki, nM) of Reboxetine for Monoamine Transporters
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Transporter Ki (nM) Reference

Norepinephrine Transporter

(NET)
1.1 (rat)

Serotonin Transporter (SERT) 129 (rat)
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Figure 2: Logical Diagram of Reboxetine's Binding Selectivity.

Pharmacokinetics
Reboxetine is well-absorbed after oral administration, with its pharmacokinetics being linear

within the therapeutic dose range.[3] It is extensively bound to plasma proteins and is primarily

metabolized in the liver.

Pharmacokinetic Parameters of Reboxetine in Healthy Volunteers
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Parameter Value Reference

Absolute Bioavailability 94.5% [3]

Time to Peak Plasma

Concentration (Tmax)
2 - 4 hours [3]

Plasma Half-life (t1/2) ~13 hours [3]

Plasma Protein Binding > 97% [3]

Metabolism
Primarily by Cytochrome P450

3A4 (CYP3A4)
[3][7]

Excretion < 10% unchanged in urine [3]

Experimental Protocols
Synthesis of Reboxetine
The synthesis of reboxetine has been approached through various routes. One common

strategy involves the stereoselective synthesis of the morpholine core followed by the

introduction of the phenyl and 2-ethoxyphenoxy moieties. A representative synthetic scheme is

outlined below.
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Figure 3: Generalized Workflow for the Asymmetric Synthesis of Reboxetine.

A detailed synthetic procedure often involves:

Cyclization: Reaction of a chiral amino alcohol with a suitable reagent like chloroacetyl

chloride to form a morpholinone derivative.[9]

Reduction: Reduction of the lactam functionality of the morpholinone to yield the

corresponding morpholine.[10]

Activation and Displacement: Conversion of the hydroxyl group to a good leaving group

(e.g., bromide) followed by nucleophilic substitution with 2-ethoxyphenol in the presence of a

base.[10]

Deprotection: Removal of any protecting groups to yield the final reboxetine molecule.[10]
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Norepinephrine Transporter (NET) Binding Assay
The affinity of reboxetine for the norepinephrine transporter is typically determined using a

competitive radioligand binding assay.

Methodology:

Membrane Preparation:

HEK293 cells stably expressing the human norepinephrine transporter (hNET) are

cultured and harvested.

The cells are lysed, and the cell membranes are isolated by centrifugation.

The protein concentration of the membrane preparation is determined.[11]

Competitive Binding Assay:

A constant concentration of a radioligand with high affinity for NET (e.g., [³H]nisoxetine) is

used.[11]

Increasing concentrations of the test compound (reboxetine) are added to a mixture of the

cell membranes and the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM

NaCl, 5 mM KCl, pH 7.4).[11]

The mixture is incubated to allow binding to reach equilibrium.

Separation and Quantification:

The reaction is terminated by rapid filtration through glass fiber filters, which traps the

membranes with the bound radioligand.[12]

The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

[11]

Data Analysis:
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Non-specific binding is determined in the presence of a high concentration of a known

NET inhibitor (e.g., desipramine).[11]

Specific binding is calculated by subtracting the non-specific binding from the total binding.

The concentration of reboxetine that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined by non-linear regression analysis of the competition curve.

The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant for NET.[11]

Conclusion
Reboxetine mesylate is a well-characterized selective norepinephrine reuptake inhibitor with a

distinct pharmacological profile. Its high selectivity for the norepinephrine transporter over other

monoamine transporters and receptors underscores its targeted mechanism of action. The

pharmacokinetic properties of reboxetine allow for twice-daily dosing. The experimental

protocols for its synthesis and characterization are well-established, providing a solid

foundation for further research and development in the field of noradrenergic modulation. This

guide serves as a foundational technical resource for scientists and researchers engaged in

the study of reboxetine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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